

Application Note & Protocol: Competitive ELISA for the Quantification of Soluble GD2

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Compound of Interest

Compound Name: ganglioside GD2

Cat. No.: B164462

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Audience: Researchers, scientists, and drug development professionals.

Introduction

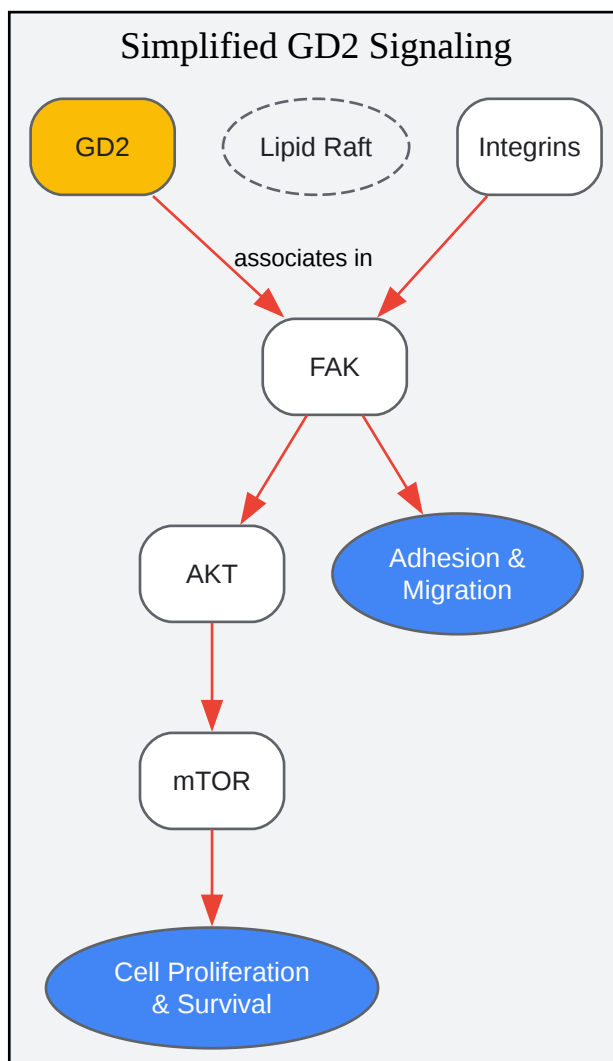
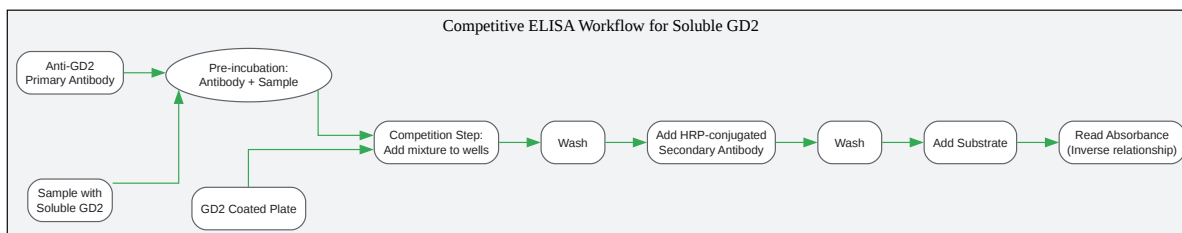
The disialoganglioside **GD2** is a glycolipid found on the outer membrane of cells. Its expression in healthy tissues is primarily limited to the central nervous system, peripheral nerves, and melanocytes.[1] However, GD2 is abundantly expressed on the surface of various cancer cells, including neuroblastoma, melanoma, and some sarcomas, making it a significant biomarker and a target for immunotherapy.[2][3] Tumor cells are known to shed GD2, leading to the presence of soluble GD2 in bodily fluids.[2] The quantification of soluble GD2 can be valuable for disease monitoring, assessing therapeutic response, and in drug development for anti-GD2 therapies.

This document provides a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify soluble GD2 in biological samples. The competitive ELISA format is advantageous as it can be highly sensitive and is suitable for measuring small molecules like gangliosides in complex sample matrices. The principle of this assay is based on the competition between the soluble GD2 in the sample and a fixed amount of GD2 coated on the ELISA plate for binding to a limited amount of a specific anti-GD2 antibody. The amount of antibody bound to the plate is then detected using an enzyme-conjugated secondary antibody, and the resulting signal is inversely proportional to the concentration of soluble GD2 in the sample.

Principle of the Competitive ELISA for Soluble GD2

The competitive ELISA for quantifying soluble GD2 involves the following key steps:

- **Coating:** A 96-well microplate is coated with a known amount of purified GD2 ganglioside.
- **Competition:** The sample containing an unknown amount of soluble GD2 is pre-incubated with a specific anti-GD2 primary antibody. This mixture is then added to the GD2-coated wells. The soluble GD2 from the sample and the GD2 coated on the plate compete for binding to the primary antibody.
- **Detection:** A Horseradish Peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody is added.
- **Signal Generation:** A substrate for HRP is added, which generates a colorimetric signal. The intensity of the signal is inversely proportional to the amount of soluble GD2 in the sample.



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References

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- 3. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
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